Diethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(furan-2-YL)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(furan-2-YL)-1,3-oxazol-4-YL)phosphonate is a compound with an intriguing structure. Let’s break it down:
Diethyl: Refers to the two ethyl groups attached to the central phosphonate moiety.
(5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(furan-2-YL)-1,3-oxazol-4-YL): This complex part contains fused heterocycles, including benzodioxole, furan, and oxazole rings. The benzodioxole group is known for its biological activities, making this compound particularly interesting.
Preparation Methods
Synthetic Routes::
Pd-Catalyzed C-N Cross-Coupling:
- Information on large-scale industrial production methods for this specific compound is limited. the synthetic routes mentioned above can be adapted for larger-scale production.
Chemical Reactions Analysis
Reactivity: Diethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(furan-2-YL)-1,3-oxazol-4-YL)phosphonate likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These reactions can yield various derivatives, each with distinct properties.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Studying its effects on cellular processes, including potential anticancer properties.
Industry: Exploring applications in materials science, catalysis, or drug development.
Mechanism of Action
Target: The compound likely interacts with cellular components, possibly affecting microtubules or other proteins.
Pathways: Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: Explore other benzodioxole-containing molecules and their properties.
Properties
Molecular Formula |
C19H21N2O7P |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-(furan-2-yl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H21N2O7P/c1-3-26-29(22,27-4-2)19-18(28-17(21-19)15-6-5-9-23-15)20-11-13-7-8-14-16(10-13)25-12-24-14/h5-10,20H,3-4,11-12H2,1-2H3 |
InChI Key |
PWHFRBPINASCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC4=C(C=C3)OCO4)OCC |
Origin of Product |
United States |
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